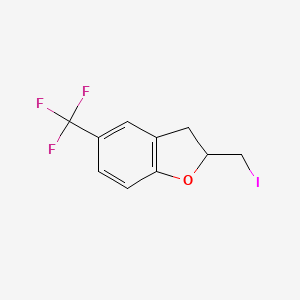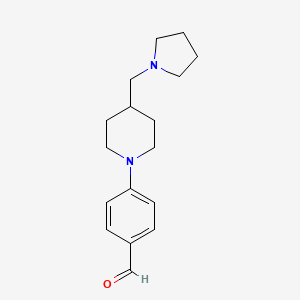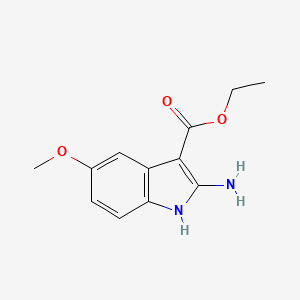
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate typically involves several steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylic acid ethyl ester.
Nucleophilic Substitution: Under basic conditions, the chlorine atom is replaced with an amino group to form 6-aminoindole-2-carboxylic acid ethyl ester.
Análisis De Reacciones Químicas
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed include quinones, amines, and substituted indoles .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
5-methoxy-1H-indole-3-carboxylic acid: Lacks the amino group, resulting in different biological activities.
2-amino-1H-indole-3-carboxylic acid ethyl ester: Lacks the methoxy group, affecting its chemical reactivity and biological properties.
The presence of both the amino and methoxy groups in this compound makes it unique, providing a balance of electronic effects that influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)10-8-6-7(16-2)4-5-9(8)14-11(10)13/h4-6,14H,3,13H2,1-2H3 |
Clave InChI |
NZRPHXRYQTWIIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
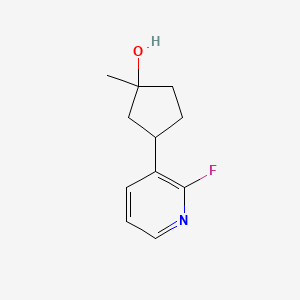
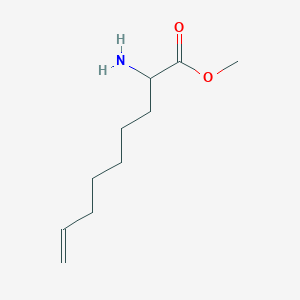
![3-[(Furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoic acid](/img/structure/B8327251.png)
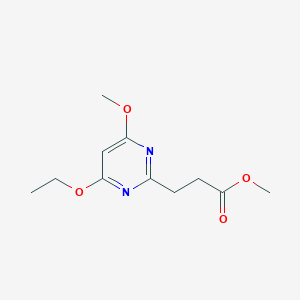

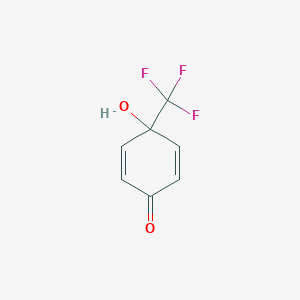
![[2-(1-ethyl-1H-indol-3-yl)-1-methyl-ethyl]carbamic acid ethyl ester](/img/structure/B8327271.png)

![3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile](/img/structure/B8327279.png)



